Omadacycline tosylate

Catalog No.
S001676
CAS No.
M.F
C36H48N4O10S
M. Wt
728.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omadacycline tosylate

Product Name

Omadacycline tosylate

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C36H48N4O10S

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

solubility

Soluble in DMSO

Synonyms

Amadacyclin tosylate, Omadacycline tosylate; Nuzyra; PTK-0796; PTK 0796; PTK0796;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

The exact mass of the compound Omadacycline tosylate is 728.3091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Omadacycline tosylate (CAS 1075240-43-5) is a highly purified, third-generation aminomethylcycline antibiotic, structurally derived from minocycline via a C9-position modification (9-aminomethyl group). This structural evolution allows the compound to evade classical tetracycline resistance mechanisms, including tetracycline-specific efflux pumps and Tet(O) ribosomal protection [1]. In procurement and formulation contexts, the tosylate salt is specifically prioritized over the omadacycline free base or hydrochloride salts due to its solid-state stability, predictable crystallization behavior, and high aqueous solubility, making it the definitive active pharmaceutical ingredient (API) form for both in vitro assay standardization and downstream pharmaceutical manufacturing .

Generic substitution with older tetracyclines (e.g., doxycycline, minocycline) fails because they are highly susceptible to ribosomal protection and efflux pump resistance in modern multi-drug resistant (MDR) strains. Substituting omadacycline with its closest third-generation benchmark, tigecycline, introduces a critical route-of-administration failure: tigecycline is strictly limited to intravenous (IV) use due to poor oral absorption, whereas omadacycline is engineered for both IV and oral delivery[1]. Furthermore, attempting to procure or process omadacycline as a crude free base rather than the tosylate salt leads to manufacturing bottlenecks; the free base is prone to thermal degradation and purification challenges, whereas the tosylate salt provides a highly stable polymorph (Form 1) that withstands processing temperatures up to 70°C without degradation [2].

Thermal Stability and Aqueous Solubility: Tosylate Salt vs. Free Base

During API scale-up and formulation, the salt form dictates process viability. Omadacycline tosylate (specifically the Form 1 polymorph) demonstrates exceptional thermal stability, remaining stable at temperatures up to 70°C, and achieves high aqueous solubility, with studies showing 122.1 mg dissolving in 1.0 mL of water to form a clear solution. In contrast, the omadacycline free base is less stable, harder to purify without toxic solvents, and prone to degradation during prolonged thermal exposure [1].

Evidence DimensionThermal stability and aqueous solubility
Target Compound DataOmadacycline tosylate (Form 1): Stable up to 70°C; solubility >120 mg/mL in water
Comparator Or BaselineOmadacycline free base: Thermally labile; requires complex extraction to avoid degradation
Quantified DifferenceTosylate salt provides a stable crystalline form up to 70°C with >120 mg/mL aqueous solubility, eliminating free base degradation risks.
ConditionsSolid-state thermal stress testing (0°C to 70°C) and ambient temperature aqueous dissolution.

Ensures reproducible API handling, long-term shelf stability, and seamless integration into aqueous formulation workflows without thermal degradation.

Pharmacokinetic Flexibility: Oral Bioavailability vs. IV-Only Comparators

A primary driver for selecting omadacycline over other third-generation tetracyclines is its pharmacokinetic flexibility. Omadacycline achieves an oral bioavailability of 34.5%, allowing a 300 mg oral dose to produce systemic exposures equivalent to a 100 mg IV dose. In stark contrast, competing advanced glycylcyclines like tigecycline and eravacycline possess near-zero oral bioavailability and are strictly confined to IV administration[1].

Evidence DimensionOral bioavailability
Target Compound DataOmadacycline: 34.5% oral bioavailability
Comparator Or BaselineTigecycline / Eravacycline: 0% (IV administration only)
Quantified DifferenceAbsolute oral bioavailability advantage of 34.5%, enabling oral solid dosage forms.
ConditionsHuman pharmacokinetic profiling (300 mg oral vs. 100 mg IV dosing).

Allows formulators and drug developers to use a single API for both intravenous and oral step-down therapies, a critical commercial advantage over IV-only alternatives.

Pulmonary Tissue Penetration and Systemic Exposure vs. Tigecycline

For respiratory infection models, tissue penetration is a critical selection metric. Pharmacokinetic studies in healthy adults demonstrate that the systemic exposure (AUC0–24) of omadacycline in both Epithelial Lining Fluid (ELF) and plasma is approximately 3-fold higher than that of tigecycline. Furthermore, omadacycline exhibits massive intracellular accumulation, with the ratio of alveolar cells (AC) to unbound plasma concentrations reaching 32.2 [1].

Evidence DimensionSystemic exposure (AUC0-24) in Epithelial Lining Fluid (ELF) and plasma
Target Compound DataOmadacycline: ~3-fold higher AUC0-24 in ELF and plasma vs. tigecycline
Comparator Or BaselineTigecycline: Baseline AUC0-24
Quantified Difference300% higher systemic exposure in critical pulmonary matrices.
ConditionsSteady-state pharmacokinetic evaluation in healthy adult subjects (100 mg IV dosing).

Provides superior quantitative justification for selecting omadacycline in community-acquired bacterial pneumonia (CABP) models and lung-targeted drug delivery research.

In Vitro Potency Against Atypical Respiratory Pathogens vs. Tigecycline

Omadacycline demonstrates highly differentiated in vitro potency against atypical respiratory pathogens, which is critical for broad-spectrum assay panels. Against Legionella pneumophila, omadacycline exhibits an MIC90 of 0.25 mg/L. In contrast, tigecycline is significantly less potent against this specific pathogen, with reported MIC90 values ranging from 4 to 8 mg/L, representing a 16- to 32-fold difference in required inhibitory concentration [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC90) against Legionella pneumophila
Target Compound DataOmadacycline: 0.25 mg/L
Comparator Or BaselineTigecycline: 4.0 to 8.0 mg/L
Quantified Difference16- to 32-fold greater in vitro potency for omadacycline.
ConditionsStandardized in vitro broth microdilution assays against atypical respiratory pathogens.

Crucial for researchers designing in vitro screening panels or therapies targeting atypical pneumonia, where tigecycline's baseline potency is insufficient.

Oral Solid Dosage Formulation for MDR Pathogens

Because omadacycline tosylate maintains a 34.5% oral bioavailability—unlike IV-only alternatives such as tigecycline—it is a highly suitable candidate for developing oral formulations targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The tosylate salt's high aqueous solubility (>120 mg/mL) and thermal stability (up to 70°C) directly support conventional tableting and encapsulation workflows [1].

Respiratory Infection Modeling and Targeted Lung Delivery

Driven by its 3-fold higher systemic exposure in Epithelial Lining Fluid (ELF) compared to tigecycline and a 32.2-fold accumulation in alveolar cells, omadacycline tosylate is highly indicated for in vivo models of community-acquired bacterial pneumonia (CABP). It serves as a highly effective benchmark API for studying intracellular pathogen clearance, particularly for atypical bacteria like Legionella pneumophila [2].

High-Purity API Manufacturing and Scale-Up

In industrial procurement and chemical scale-up, the tosylate salt of omadacycline is selected over the free base to ensure process reliability. The Form 1 polymorph's resistance to thermal degradation up to 70°C allows for robust crystallization, drying, and milling processes without the yield losses or impurity generation typically associated with handling the labile free base[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

728.30911491 g/mol

Monoisotopic Mass

728.30911491 g/mol

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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